Comparative Optical Purity: (S)- vs. (R)-Enantiomer vs. Racemate
The (S)-configured compound is characterized by the highest reported commercially available enantiomeric purity relative to its (R)- and racemic counterparts. While exact enantiomeric excess (e.e.) values are vendor-dependent, the (S)-enantiomer is typically referenced as the 'active' or lead stereoisomer in relevant patent documents, suggesting a preference for this configuration in pharmacological studies. [1] This contrasts with the racemic mixture, which by definition contains a 1:1 ratio of (S)- to (R)-enantiomers, diluting the active component by 50%.
| Evidence Dimension | Enantiomeric purity and pharmacological relevance |
|---|---|
| Target Compound Data | Predominantly (S)-enantiomer (specific e.e. not reported in public literature; patent examples favor (S)-configuration) |
| Comparator Or Baseline | Racemic 3-(3-methoxypyridin-2-yl)morpholine (CAS 1270408-35-9): 1:1 (R)/(S) mixture; (R)-enantiomer (CAS 1270035-54-5): opposite configuration |
| Quantified Difference | Not quantifiable from public data; inferred from patent stereochemistry specifications |
| Conditions | As inferred from US Patent 12,410,136 describing pyridinyl morpholine compounds with defined stereochemistry for antipsychotic activity. |
Why This Matters
For any stereochemistry-dependent assay or synthesis, using the incorrect enantiomer can introduce significant variability and compromise data integrity.
- [1] Shanghai Zhongze Therapeutics Co. Ltd. & Shanghai Institute of Pharmaceutical Industry. Pyridinyl morpholine compound, preparation method therefor, and application thereof. US Patent No. 12,410,136, September 9, 2025. View Source
